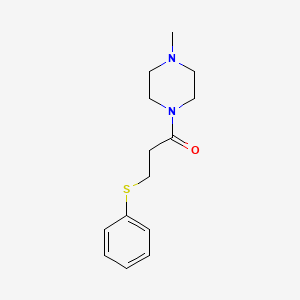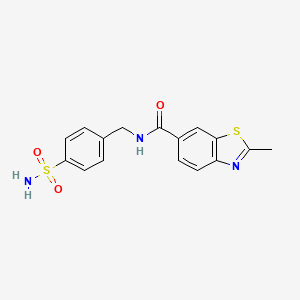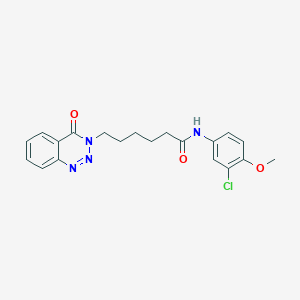
1-(4-Methylpiperazin-1-yl)-3-(phenylsulfanyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperazin-1-yl)-3-(phenylsulfanyl)propan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methyl group and a phenylsulfanyl group attached to a propanone backbone.
Preparation Methods
The synthesis of 1-(4-Methylpiperazin-1-yl)-3-(phenylsulfanyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is formed through cyclization reactions.
Substitution with Methyl Group: The piperazine ring is then methylated using methylating agents such as methyl iodide under basic conditions.
Attachment of Phenylsulfanyl Group: The phenylsulfanyl group is introduced via nucleophilic substitution reactions, often using thiophenol and a suitable leaving group.
Formation of Propanone Backbone: The final step involves the formation of the propanone backbone through aldol condensation or similar reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Methylpiperazin-1-yl)-3-(phenylsulfanyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)-3-(phenylsulfanyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-(phenylsulfanyl)propan-1-one involves its interaction with specific molecular targets. The piperazine ring and phenylsulfanyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
1-(4-Methylpiperazin-1-yl)-3-(phenylsulfanyl)propan-1-one can be compared with similar compounds such as:
1-(4-Methylpiperazin-1-yl)-2-(piperazin-1-yl)propan-1-one: This compound features an additional piperazine ring, which may alter its chemical properties and applications.
2-chloro-1-(4-methylpiperazin-1-yl)propan-1-one:
1-(4-Methylpiperazin-1-yl)-2-(phenylsulfanyl)propan-1-one: Similar structure but with different positioning of the phenylsulfanyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N2OS |
|---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-phenylsulfanylpropan-1-one |
InChI |
InChI=1S/C14H20N2OS/c1-15-8-10-16(11-9-15)14(17)7-12-18-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 |
InChI Key |
WQNCOOLXFCSYLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B11160067.png)
![3-benzyl-7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11160090.png)
![3-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11160103.png)

![1-(3-chloro-4-methylphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11160111.png)
![1-[(2-Chlorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B11160112.png)
![3-[(2,5-dimethylbenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11160118.png)
![8-methyl-7-[(4-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11160123.png)
![N-cyclohexyl-2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzamide](/img/structure/B11160125.png)
![2-fluoro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B11160128.png)
![4-ethyl-7-{[1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-8-methyl-2H-chromen-2-one](/img/structure/B11160131.png)

![1-(2-methylphenyl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11160142.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide](/img/structure/B11160143.png)
